[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
Overview
Description
[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a compound with the molecular formula C9H13NO3S2 and a molecular weight of 247.33 g/mol . This compound is notable for its thiazole ring, which is a sulfur and nitrogen-containing heterocycle. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under specific conditions to ensure the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylthio group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid include other thiazole derivatives such as:
2,4-Disubstituted thiazoles: These compounds have similar structural features and biological activities.
Indole derivatives: Although structurally different, indole derivatives share some biological activities with thiazole compounds. The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobutylthio group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-[2-(2-methylpropylsulfanyl)-4-oxo-1,3-thiazol-5-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c1-5(2)4-14-9-10-8(13)6(15-9)3-7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGXVBLOSQRYJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=O)C(S1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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